Tert-butyl4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
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Overview
Description
Tert-butyl 4-formyl-2-oxa-5-azabicyclo[221]heptane-5-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds It is characterized by its unique structure, which includes a tert-butyl ester group, a formyl group, and a bicyclic framework containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-2-oxa-5-azabicyclo[221]heptane-5-carboxylate typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and employing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, often under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Tert-butyl 4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure provides a rigid framework that can enhance binding specificity and affinity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
- Tert-butyl 4-(aminomethyl)-5-oxa-2-azabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
Tert-butyl 4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to the presence of the formyl group, which provides additional reactivity compared to similar compounds. This allows for a broader range of chemical transformations and applications .
Properties
CAS No. |
2803861-66-5 |
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Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl 4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-5-8-4-11(12,6-13)7-15-8/h6,8H,4-5,7H2,1-3H3 |
InChI Key |
ULSSDHLFUOSAOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(CO2)C=O |
Origin of Product |
United States |
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